dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride: is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride typically involves the reaction of 2-naphthylacetonitrile with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and receptor binding. The compound’s effects are mediated through its interaction with naphthalene-based receptors and pathways involved in signal transduction .
Comparison with Similar Compounds
- 2-(2-Naphthyl)ethylamine hydrochloride
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 1-Naphthylmethylamine
Comparison: dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific research applications .
Properties
CAS No. |
18085-04-6 |
---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-naphthalen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11;/h2-7,9-10H,8,14H2,1H3;1H |
InChI Key |
VXUUXPYFLWRNFU-UHFFFAOYSA-N |
SMILES |
CC(C[NH3+])C1=CC2=CC=CC=C2C=C1.[Cl-] |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.